![molecular formula C19H19NO7S B2939612 methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate CAS No. 1327196-24-6](/img/structure/B2939612.png)
methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C19H19NO7S and its molecular weight is 405.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate typically involves multi-step processes that incorporate various organic synthesis techniques. Commonly, the synthesis begins with the preparation of intermediate compounds through reactions such as sulfonation, esterification, and amination.
The initial step might involve the sulfonation of a substituted phenyl ring using sulfuric acid or a similar reagent to introduce the sulfonyl group.
The resulting sulfonyl derivative can then undergo esterification using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester group.
Concurrently, the 1,3-benzodioxole group is introduced through the reaction of catechol with methylene chloride under basic conditions.
The final step involves the formation of the (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate through a series of coupling reactions, typically facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Scaling up the production for industrial applications would necessitate optimizing the reaction conditions for maximum yield and purity. Continuous flow processes and the use of automated reactors could enhance efficiency and reproducibility. The choice of solvents, temperature, and pressure conditions must be carefully controlled to ensure the stability of the compound and the safety of the production process.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions including:
Oxidation: : Utilizing reagents such as potassium permanganate or hydrogen peroxide under controlled conditions to introduce or modify oxygen-containing functional groups.
Reduction: : Sodium borohydride or lithium aluminum hydride can reduce certain functional groups, influencing the reactivity and properties of the molecule.
Substitution: : Halogenation or nitration reactions can be performed on the aromatic rings using appropriate halogenating agents or nitrating mixtures, respectively.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions often occur in organic solvents such as ethanol, dichloromethane, or toluene, under specific temperature and pH conditions tailored to each reaction's requirements.
Major Products Formed: The primary products depend on the type of reaction. For oxidation, products may include oxidized derivatives with additional hydroxyl or carbonyl groups. Reduction reactions yield more reduced forms of the compound, potentially altering its functional groups. Substitution reactions result in substituted benzodioxole or phenyl-sulfonyl derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is studied for its unique structural properties and reactivity patterns, which can inform the design of new synthetic methods and compounds.
Biology and Medicine: In biological and medicinal research, it shows potential as a pharmacophore—a part of a molecular structure responsible for a particular biological or pharmacological interaction. Its diverse functional groups allow it to interact with various biological targets, making it a candidate for drug design.
Industry: The compound's properties make it suitable for use in industrial applications, such as in the synthesis of polymers or as an intermediate in the production of dyes, fragrances, and other specialty chemicals.
5. Mechanism of Action: The precise mechanism by which methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate exerts its effects depends on its interaction with molecular targets. The benzodioxole moiety can engage in aromatic stacking interactions, while the sulfonyl and ester groups can form hydrogen bonds and other non-covalent interactions. These interactions may influence enzyme activity, receptor binding, or other cellular processes, making it a subject of interest for molecular pharmacology.
Similar Compounds
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)carbamoyl]acrylate
Ethyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate
Uniqueness: this compound stands out due to its combination of functional groups, which impart a distinctive set of chemical properties and reactivities. This makes it a versatile tool in research and industrial applications, where its structural attributes can be harnessed for various innovative uses.
Hope this was helpful!
Properties
IUPAC Name |
methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S/c1-3-25-14-5-7-15(8-6-14)28(22,23)18(19(21)24-2)11-20-13-4-9-16-17(10-13)27-12-26-16/h4-11,20H,3,12H2,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHDJIDFEIRCBA-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCO3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCO3)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 4,5-DIMETHYL-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2939529.png)
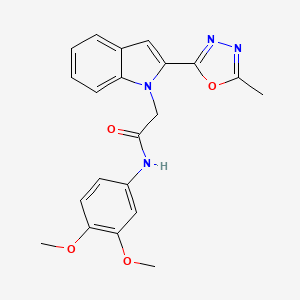
![diethyl [(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate](/img/structure/B2939531.png)
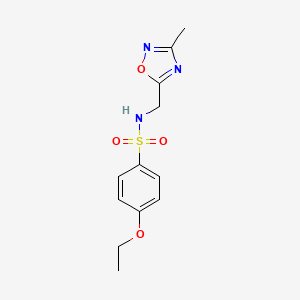
![ethyl 3,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2939538.png)
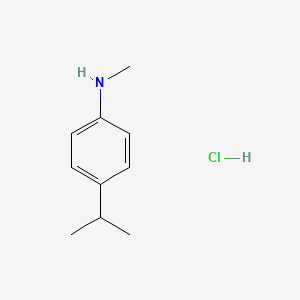
![3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2939540.png)
![1-(Azepan-1-yl)-2-{4-[methyl(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B2939541.png)
![2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2939543.png)
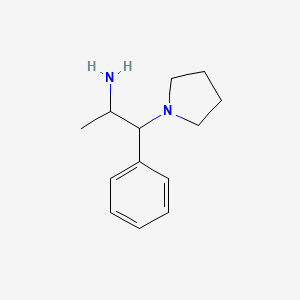
![(Z)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2939545.png)
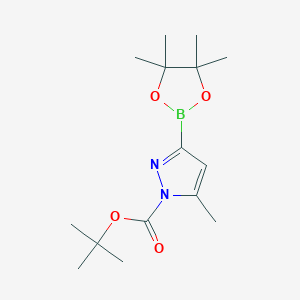
![6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2939549.png)

